N-Phenyl-2-deoxy-D-glucosylamine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H17NO4 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
(2R,3S,4R)-6-anilino-2-(hydroxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C12H17NO4/c14-7-10-12(16)9(15)6-11(17-10)13-8-4-2-1-3-5-8/h1-5,9-16H,6-7H2/t9-,10-,11?,12+/m1/s1 |
InChI Key |
PENPRSNCNRWCHG-QFEGIVONSA-N |
SMILES |
C1C(C(C(OC1NC2=CC=CC=C2)CO)O)O |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](OC1NC2=CC=CC=C2)CO)O)O |
Canonical SMILES |
C1C(C(C(OC1NC2=CC=CC=C2)CO)O)O |
Origin of Product |
United States |
Significance of N Glycosylamines in Contemporary Glycochemistry
N-Glycosylamines, also known as N-glycosides, are a class of compounds where a glycosyl group is attached to an amino group (-NR2). wikipedia.orgiupac.org This linkage is a β-N-glycosidic bond, which forms a cyclic hemiaminal ether. wikipedia.org These structures are fundamental in biochemistry, with nucleosides like adenosine (B11128) serving as prime examples. wikipedia.org
The significance of N-glycosylamines extends into various fields. In food chemistry, they are recognized as the initial products in the Maillard reaction, a complex series of reactions between amino acids and reducing sugars that is responsible for the color and flavor of many cooked foods. nih.govbiosyn.com This reaction proceeds through the formation of a Schiff base, which then undergoes an Amadori rearrangement to form a more stable 1-amino-1-deoxy-2-ketose. nih.govwikipedia.org
Furthermore, synthetic N-glycosylamines and their derivatives are valuable building blocks in medicinal chemistry and drug discovery. Researchers have explored their potential as antifungal and antibacterial agents, with studies showing that the biological activity can be tuned by modifying the N-alkyl chain length. nih.govresearchgate.net The development of novel synthetic methods for creating N-glycosylamines, such as the condensation of a furanose with a hydroxylamine (B1172632) in the presence of a Lewis acid, continues to expand the toolkit for creating diverse glycoconjugates. nih.gov
Fundamental Principles of 2 Deoxy Sugar Derivatives in Chemical Biology
2-Deoxy sugars are carbohydrates that have a hydrogen atom instead of a hydroxyl group at the C2 position. wikipedia.org This seemingly minor structural modification has profound biological consequences. The most notable example is 2-deoxyribose, the sugar component of deoxyribonucleic acid (DNA). wikipedia.org The absence of the 2'-hydroxyl group in DNA contributes to its increased mechanical flexibility compared to RNA, allowing it to form the iconic double helix structure. wikipedia.org
In the realm of natural products, 2-deoxy sugars are frequently found in bioactive molecules, where they play a critical role in modulating their potency. nih.gov These sugars can be found as single units or as part of longer oligosaccharide chains in a wide array of natural products, including various antibiotics. nih.gov
The synthesis of 2-deoxyglycosides is a significant challenge in synthetic organic chemistry due to the lack of a participating group at the C2 position to control the stereochemistry of the glycosidic bond. nih.govacs.org Consequently, a variety of methods have been developed to address this, including direct glycosylation, indirect synthesis using glycals as electrophiles, and de novo synthesis. nih.govacs.org These synthetic strategies are crucial for accessing complex 2-deoxy sugar-containing molecules for biological studies.
Historical Context and Evolution of Research on N Phenyl 2 Deoxy D Glucosylamine and Its Analogs
Direct Condensation Approaches for N-Arylglycosylamine Formation
Direct synthesis strategies involve the reaction of an activated electrophilic 2-deoxy-sugar donor with a nucleophile, in this case, an aniline (B41778) derivative. scholaris.ca This approach is the most straightforward conceptually, aiming to form the N-glycosidic bond in a single step from readily available starting materials. scholaris.caacs.org
Direct Reaction of 2-Deoxy-D-Glucose with Aniline and Substituted Anilines
The direct condensation of an unprotected reducing sugar like 2-deoxy-D-glucose with aniline is a classic method for forming N-glycosylamines. The fundamental mechanism involves the reaction of the open-chain aldehyde form of the sugar with the amine to form a Schiff base or imine, which then cyclizes to the more stable N-glycosylamine. This reaction is often reversible and can be influenced by factors such as temperature, solvent, and the presence of catalysts.
While this method is feasible for many sugars, the lack of a hydroxyl group at the C-2 position in 2-deoxy-D-glucose introduces specific challenges. The stereochemical outcome at the anomeric center can be difficult to control, often leading to a mixture of α and β anomers. scholaris.ca The reaction conditions must be carefully managed to favor the formation of the desired thermodynamic or kinetic product. wikipedia.orgyoutube.comyoutube.comyoutube.comyoutube.com For many applications, particularly in the synthesis of complex biomolecules where specific stereochemistry is crucial, this lack of selectivity is a significant drawback.
Catalytic Facilitation in Direct N-Glycosylation Reactions
To improve the efficiency and selectivity of direct N-glycosylation, various catalysts can be employed. Acid catalysis is commonly used to promote the formation of the initial Schiff base and the subsequent cyclization. Brønsted acids like hydrochloric acid (HCl) or acetic acid can facilitate the reaction. nih.gov However, strong acidic conditions can also lead to undesired side reactions, including the formation of C-glycosides, where the aryl group attaches to the anomeric carbon, which is a known competing pathway. nih.govacs.org
Lewis acids have also been investigated to catalyze the glycosylation of arylamines. For instance, indium(III) chloride (InCl₃) and montmorillonite (B579905) KSF have been used in cyclization reactions of glycals with arylamines, although these reactions can lead to complex fused ring systems rather than simple N-glycosylamines. nih.gov The choice of catalyst is critical, as it can significantly influence the product distribution. For example, while some catalysts might promote the desired N-glycosylation, others might favor the formation of C-glycoside analogues, which exhibit greater stability towards hydrolysis. nih.govacs.org The development of catalytic systems that can stereoselectively produce N-aryl-2-deoxyglycosylamines with high yield remains an active area of research.
Indirect Synthetic Pathways for N-Glycosylamine Construction
Indirect synthetic pathways are often preferred for the synthesis of 2-deoxyglycosylamines due to the challenges in controlling stereoselectivity in direct condensations. nih.govmdpi.com These methods involve the use of a sugar derivative with a leaving group at the anomeric position, which is then displaced by the amine nucleophile. This approach generally offers better control over the stereochemical outcome of the glycosylation reaction. scholaris.ca
Strategies Utilizing Glycosyl Halide Intermediates
Among the most established indirect methods is the use of glycosyl halides. scholaris.caacs.org These compounds are highly reactive glycosyl donors, although their stability can be a concern, often requiring them to be generated in situ or used immediately after preparation. acs.org The reactivity and the stereochemical outcome of the glycosylation depend on the nature of the halide (F, Cl, Br, I), the protecting groups on the sugar ring, the reaction conditions, and the promoter used. acs.org
Glycosyl bromides are among the oldest and most frequently used donors for the synthesis of 2-deoxyglycosides. acs.orgnih.gov Their preparation often involves treating a protected sugar, such as an anomeric acetate (B1210297) or benzoate, with hydrogen bromide in acetic acid (HBr/HOAc). acs.orgnih.gov Deoxy-sugar chlorides, while less reactive than bromides, are also valuable intermediates and are handled with care due to their moisture sensitivity. acs.orgnih.gov
The activation of these glycosyl halides is typically achieved under Koenigs-Knorr conditions, which traditionally involve the use of silver salts (e.g., Ag₂O, AgOTf) as promoters. scholaris.canih.gov The choice of the silver salt can influence the selectivity of the reaction. For instance, an improved Koenigs-Knorr method using a combination of AgOTf and a catalytic amount of a Lewis acid like TMSOTf has been shown to be highly effective. nih.govmdpi.com This method has been successfully applied to the synthesis of phenyl 2-thio-β-D-glucopyranosides, which are structural analogs of the target N-phenyl glycosylamines, achieving high yields and exclusive β-selectivity. nih.gov
More recent developments have introduced phenanthroline as an additive in the glycosylation using in situ generated 2-deoxy glycosyl chlorides, providing good to excellent yields and high α-selectivity. youtube.com
Table 1: Examples of N-Aryl and S-Aryl Glycoside Synthesis using Glycosyl Halides
| Glycosyl Donor | Acceptor | Promoter/Catalyst | Solvent | Yield | α:β Ratio |
|---|---|---|---|---|---|
| 2-SAc-3,4,6-tri-O-acetyl-α-D-glucosyl bromide | Phenol | AgOTf, TMSOTf | CH₂Cl₂ | 88% | Only β |
| 2-deoxy-3,4-di-O-acetylfucosyl chloride | Rhodosamine derivative | HgBr₂/HgO | Not specified | 72% | Only α |
| Tri-O-benzyl-2-deoxy-D-galactosyl chloride | Primary Alcohol | 1,10-Phenanthroline | Not specified | 92% | Only α |
Data compiled from studies on the synthesis of related glycoside structures. youtube.comnih.gov
Glycosyl fluorides stand out among glycosyl halides due to their enhanced stability, which allows for easier handling and purification. scholaris.caacs.org They can be synthesized from various precursors, including thioglycosides, lactols, or other glycosyl halides. acs.org The activation of glycosyl fluorides for glycosylation typically requires a Lewis acid promoter. A variety of Lewis acids, such as tin(II) chloride (SnCl₂), silver perchlorate (B79767) (AgClO₄), or sulfated zirconia, have been shown to effectively activate these donors. acs.org
The combination of AgClO₄ and SnCl₂ has been used for highly efficient glycosylations. scholaris.ca More recently, boron-catalyzed methods have been developed for the coupling of 2-aminosugar-derived glycosyl fluorides with silyl (B83357) ether acceptors, demonstrating the versatility of these intermediates. rsc.org While specific examples detailing the reaction of 2-deoxy-D-glucosyl fluoride (B91410) with aniline are not abundant in the cited literature, the general reactivity profile of glycosyl fluorides suggests their potential as effective donors for the synthesis of this compound, provided that suitable catalytic conditions are employed. The development of such protocols is a promising avenue for future research.
Conversion from Glycosyl Iodides and Anomeric Alkylation
The formation of the N-glycosidic bond can be achieved through methods where the anomeric carbon acts as the electrophile or, alternatively, as the nucleophile.
Glycosyl Iodides as Electrophiles: Glycosyl halides are among the most established glycosyl donors. nih.govacs.org While bromides and chlorides are common, glycosyl iodides, despite being known for over a century, have gained appreciation more recently for their high reactivity. nih.govacs.org They are often too unstable to be isolated and are typically generated in situ from precursors like glycosyl acetates using reagents such as trimethylsilyl (B98337) iodide (TMSI). acs.org
The high reactivity of glycosyl iodides makes them excellent substrates for SN2-type reactions. acs.orgnih.gov In the context of synthesizing this compound, a protected 2-deoxy-α-D-glucopyranosyl iodide can be reacted with aniline or a related nitrogen nucleophile. This direct displacement mechanism typically proceeds with inversion of stereochemistry, providing a powerful route to β-glycosylamines. acs.orgnih.gov However, direct reactions with primary or secondary amines can sometimes lead to elimination, forming a glycal byproduct. To circumvent this, the reaction can be mediated by a Lewis acid, such as BF₃·OEt₂, when using a nucleophile like trimethylsilyl azide (B81097), which after reduction, yields the desired amine.
Anomeric Alkylation: In contrast to traditional glycosylation where the sugar is the electrophile, anomeric alkylation positions the anomeric center as the nucleophile. nih.gov This approach involves the deprotonation of a 2-deoxy-sugar hemiacetal to form a highly nucleophilic anomeric alkoxide. This alkoxide can then react with a suitable electrophile. While extensively used for O-glycosides, the principle can be adapted for N-glycosides. nih.gov For instance, a protected 2-deoxy-D-glucose hemiacetal can be activated with a non-nucleophilic base and a sulfonylating agent, which is presumed to form a reactive glycosyl sulfonate at the anomeric position. nih.gov This intermediate can then undergo an SN2-type reaction with a nitrogen nucleophile to afford the β-anomer with high selectivity. nih.gov
Synthesis through Glycosyl Azide Reduction Methodologies
The glycosyl azide reduction method is a robust and widely used two-step strategy for synthesizing N-glycosylamines. rsc.orgresearchgate.netresearchgate.net The azide group is particularly useful as it is relatively stable, serves as a non-participating group during glycosylation (preventing the formation of undesired oxazoline (B21484) byproducts), and is a reliable precursor to the amine functionality. researchgate.netchinesechemsoc.org
The general process involves:
Formation of the Glycosyl Azide: A protected 2-deoxy-D-glucopyranosyl halide (e.g., bromide) is reacted with an azide source, such as sodium azide (NaN₃) or trimethylsilyl azide (TMSN₃), to produce the corresponding 2-deoxy-glycosyl azide. researchgate.net This reaction often proceeds with high stereoselectivity, yielding the β-anomer. rsc.orgresearchgate.net
Reduction and N-functionalization: The resulting glycosyl azide is then reduced to the primary glycosylamine. Common reduction methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or a Staudinger reaction using a phosphine (B1218219) like triphenylphosphine. rsc.orgtminehan.com The intermediate glycosylamine can then be reacted with an appropriate electrophile to install the phenyl group.
Alternatively, a direct reductive glycosylation has been developed where an aryl azide (e.g., phenyl azide) is reacted with a reducing sugar in the presence of a phosphine. nih.govnih.gov This method functions as an aza-Wittig reaction, providing N-glycosides with high β-selectivity and in good yields. nih.gov
| Entry | Azide Source | Sugar Precursor | Phosphine | Solvent | Yield of β-N-glycoside | β:α Ratio |
| 1 | Phenyl Azide | 2,3,4,6-Tetra-O-acetyl-D-glucose | PPh₃ | THF | 24% | >15:1 |
| 2 | Phenyl Azide | 2,3,4,6-Tetra-O-acetyl-D-glucose | PMePh₂ | THF | 56% | >15:1 |
| 3 | Trimethylsilylmethyl Azide | N-Acetyl-D-glucosamine | PMePh₂ | Dioxane | 75% | >30:1 |
| This table summarizes results for a direct reductive N-glycosylation methodology. Data adapted from a study on N-glycoside synthesis. nih.gov |
Glycal-Based Synthetic Routes to 2-Deoxyglycosylamines
Glycals—cyclic enol ether derivatives of sugars—are versatile starting materials for the synthesis of 2-deoxyglycosides. nih.govnih.gov These methods involve the electrophilic activation of the glycal double bond, followed by the addition of a nucleophile across it.
A prominent example is the iodoamination reaction. nih.gov Here, a protected D-glucal is treated with iodine and a nitrogen nucleophile (such as a 2-amino-1,3,4-thiadiazole (B1665364) derivative in reported studies) in a polar solvent like THF. nih.gov This reaction proceeds via an iodonium (B1229267) intermediate, which is then opened by the amine nucleophile. For D-glucal, this typically results in the stereoselective formation of a 2-deoxy-2-iodo-β-N-glycoside. nih.gov The iodine at the C2 position can then be removed via reductive dehalogenation to yield the final 2-deoxy-N-glycoside.
Another key glycal-based method is azidonitration. nih.gov Treatment of a glycal with ceric ammonium (B1175870) nitrate (B79036) (CAN) and sodium azide leads to a 2-azido-2-deoxy-1-nitropyranose intermediate. This intermediate is a versatile precursor that can be converted into various glycosyl donors, such as glycosyl halides, which can then be used in glycosylation reactions as described previously. nih.gov
De Novo Synthesis of 2-Deoxy-Sugar Scaffolds
De novo synthesis approaches construct the carbohydrate ring from achiral or simpler chiral, non-carbohydrate precursors. nih.gov This strategy offers significant flexibility and is particularly valuable for creating rare or unnatural sugars, including 2-amino-2,6-dideoxy sugars found in bacterial glycans. acs.orgnih.govresearchgate.net
Chemo- and Stereoselective Considerations in N-Glycosylation Reactions
Controlling stereoselectivity at the anomeric center is the principal challenge in the synthesis of 2-deoxyglycosides. mdpi.comnih.gov The lack of a participating group at the C2 position means that many glycosylation reactions proceed through an SN1-like mechanism involving a flexible oxocarbenium ion intermediate. nih.gov This intermediate can be attacked by the nucleophile from either the α- or β-face, often leading to a mixture of anomers, with the α-anomer frequently favored due to the anomeric effect. mdpi.com
Several strategies have been developed to achieve high stereoselectivity:
SN2 Displacement: As mentioned, using highly reactive glycosyl donors like iodides promotes an SN2 mechanism, which leads to stereochemical inversion and can provide β-glycosides with excellent selectivity. acs.orgnih.gov Gold-catalyzed SN2 glycosylations using specialized leaving groups have also been developed for 2-azido-2-deoxyglycosides, affording products with high stereoinversion. chinesechemsoc.org
Neighboring Group Participation: While not applicable to 2-deoxy sugars themselves, an indirect approach involves installing a temporary participating group at C2 (e.g., a thioacetyl group). mdpi.com This group directs the formation of a 1,2-trans glycosidic linkage (β for glucose), after which it is removed in a subsequent step.
Solvent and Additive Effects: The choice of solvent and additives can significantly influence the stereochemical outcome. For instance, phenanthroline has been reported as an effective additive in the glycosylation of 2-deoxy glycosyl chlorides, modulating selectivity. nih.gov
Nucleophilicity Tuning: The nucleophilicity of the acceptor can also play a role. It has been observed that glycosyl acceptors with lower nucleophilicity can enhance stereoselectivity in some glycosylation reactions. nih.gov
Protecting Group Influence: The stereochemical configuration of protecting groups on the sugar donor, particularly at C3, can influence the outcome. For example, axial substituents at C3 can favor the formation of β-linked deoxy sugars. mdpi.com
| Donor Type | Promoter/Conditions | Typical Major Anomer | Mechanism Type | Reference |
| Glycosyl Iodide | Aniline (nucleophile) | β | SN2-like | acs.org |
| Glycosyl Azide | H₂/Pd-C reduction | β | N/A (precursor) | rsc.orgresearchgate.net |
| Glycal | Iodine / Amine | β (1,2-trans-iodoamine) | Electrophilic Addition | nih.gov |
| Thioglycoside | NIS/TfOH | α | SN1-like | nih.govnih.gov |
| Glycosyl Chloride | Phenanthroline | α | Modulated SN1/SN2 | nih.gov |
| This table summarizes the influence of different synthetic methods on the stereochemical outcome of 2-deoxyglycosylation. |
Protecting Group Strategies and Their Influence on Yield and Selectivity
The judicious choice of protecting groups for the hydroxyl moieties of the carbohydrate donor is critical for a successful synthesis, influencing both reactivity (yield) and stereoselectivity. nih.gov
Influence on Reactivity and Yield: Protecting groups modulate the electron density of the sugar ring, which in turn affects the stability of the key oxocarbenium ion intermediate and the reactivity of the glycosyl donor.
Armed Donors: Electron-donating protecting groups, such as benzyl (B1604629) (Bn) or silyl ethers, create an "armed" glycosyl donor. These donors are more reactive, leading to faster reaction rates and often higher yields, but potentially lower selectivity.
Disarmed Donors: Electron-withdrawing protecting groups, like acetyl (Ac) or benzoyl (Bz) esters, create "disarmed" donors. These are less reactive, requiring harsher conditions or more potent promoters, but can sometimes offer improved selectivity. nih.gov
Influence on Selectivity: Protecting groups can exert stereoelectronic and steric effects that influence the facial selectivity of the nucleophilic attack on the anomeric center.
Conformational Constraints: In some cases, protecting groups can lock the conformation of the glycosyl donor, which can lead to highly selective glycosylation reactions. nih.gov
Remote Participation: While lacking a C2 group, protecting groups at C3, C4, or C6 can still influence the stereochemical outcome. For example, the Galan group has used cyclic silyl-protecting groups to modulate selectivity in 2-deoxy glycosylations. nih.gov
Hydrolytic Stability and Acid-Catalyzed Hydrolysis Mechanisms of Glycosylamine Linkages
The N-glycosidic bond, which links the anomeric carbon of a sugar to a nitrogen atom, exhibits variable stability that is highly dependent on the surrounding chemical environment and the structure of the carbohydrate and amine moieties. In neutral and alkaline solutions, N-glycosidic bonds, such as the one in this compound, are generally stable. ttu.ee However, they are susceptible to hydrolysis under acidic conditions. ttu.eekhanacademy.org
The acid-catalyzed hydrolysis of glycosylamines is a proton-dependent process. ttu.ee The reaction is initiated by the protonation of the glycosidic nitrogen or the ring oxygen, which weakens the C-N bond. This is followed by the nucleophilic attack of a water molecule on the anomeric carbon, leading to the cleavage of the bond and the release of the sugar and the amine. khanacademy.orgresearchgate.net The rate of this hydrolysis is sensitive to pH, with rapid cleavage often occurring in a slightly acidic pH range of 4 to 7. oclc.orgnih.gov
The stability of the glycosidic bond is also influenced by the nature of the sugar itself. For instance, the absence of a hydroxyl group at the C-2 position, as in 2-deoxy sugars like the parent sugar of this compound, can affect the rate of hydrolysis. rsc.orgnih.gov Studies on related 2'-deoxynucleosides have shown that the 2'-hydroxyl group can stabilize the N-glycosidic bond. rsc.org Conversely, the presence of an unsubstituted amino group on the sugar, as seen in de-N-acetylated sialic acid derivatives, can confer increased stability to the glycosidic linkage under acidic conditions. ucsd.edu
Table 1: Factors Influencing the Rate of Acid-Catalyzed Hydrolysis of N-Glycosidic Bonds
| Factor | Effect on Hydrolysis Rate | Rationale |
| pH | Increases in acidic conditions nih.gov | Protonation of the glycosidic nitrogen or ring oxygen facilitates bond cleavage. ttu.ee |
| Sugar Moiety | Absence of a C-2 hydroxyl group may alter stability. rsc.org | The electronic properties of the sugar ring are modified. |
| Amine Moiety | Substituents on the amine can influence stability. | Electronic and steric effects can stabilize or destabilize the C-N bond. |
Anomeric Effect and Stereoelectronic Influences on N-Glycosylamine Conformation and Reactivity
The conformation and reactivity of N-glycosylamines, including this compound, are significantly governed by stereoelectronic effects, most notably the anomeric effect. The anomeric effect describes the thermodynamic preference for a heteroatomic substituent at the anomeric carbon (C-1) of a pyranose ring to occupy an axial position, which is counterintuitive based on steric hindrance alone. scripps.eduwikipedia.org This phenomenon arises from a stabilizing interaction between the lone pair of electrons on the ring heteroatom (oxygen in pyranoses) and the antibonding (σ*) orbital of the C-1-N bond.
In N-glycosylamines, the nitrogen atom of the aglycone also possesses a lone pair of electrons, leading to a more complex interplay of stereoelectronic interactions. The orientation of the aglycone is influenced by the exo-anomeric effect, which involves interactions between the lone pairs on the exocyclic nitrogen and the orbitals within the pyranose ring. nih.gov This effect, along with steric considerations, determines the preferred conformation of the N-glycosidic bond.
For N-glycosylamines, the conformation is often described by the torsion angles around the C1-N bond. Theoretical and experimental studies on related N-glycosylated peptides have shown that specific conformations are required for biological activity and enzymatic recognition. nih.gov The balance between the anomeric and exo-anomeric effects, as well as steric repulsion, dictates the equilibrium between different conformers. For instance, in some N-glycosyl amides, the β-anomers predominantly adopt a 4C1 chair conformation, while the α-anomers may exist as a mixture of 4C1 and 1C4 chairs. nih.gov The presence of bulky substituents on the nitrogen or the sugar ring can shift this equilibrium. nih.gov
Mutarotation Phenomena and Equilibrium Dynamics in N-Glycosylamine Solutions
When dissolved in a solution, N-glycosylamines like this compound can undergo mutarotation, a process involving the interconversion between its α and β anomers until an equilibrium is established. oclc.orgacs.org This phenomenon is observed as a change in the optical rotation of the solution over time. The mutarotation of glycosylamines proceeds through an open-chain iminium ion intermediate. acs.org
The process is initiated by the protonation of the ring oxygen or the glycosidic nitrogen, which facilitates the opening of the pyranose ring to form the acyclic iminium ion. This intermediate can then re-close to form either the α or β anomer. The rates of mutarotation and the position of the equilibrium are highly sensitive to pH. oclc.orgacs.orgnist.gov
The mutarotation of glycosylamines is often accompanied by hydrolysis, especially in aqueous solutions. acs.orgacs.org The relative rates of these two competing reactions depend on the specific conditions, such as pH and temperature. nist.gov For example, in strongly acidic solutions, hydrolysis may be slow, allowing for the observation of mutarotation, while in a pH range of 4 to 7, hydrolysis can be significantly faster. oclc.org
Transglycosylation Processes in N-Glycosylamine Systems
Transglycosylation is a reaction in which a glycosyl group is transferred from a donor molecule to an acceptor molecule, resulting in the formation of a new glycosidic bond. N-glycosylamines can potentially participate in transglycosylation reactions, either as donors or acceptors, although this is more commonly studied in the context of O-glycosides. These reactions can be catalyzed by enzymes known as glycosyltransferases or glycosidases. researchgate.netdtu.dk
In enzymatic transglycosylation, a glycosidase can, under certain conditions, catalyze the transfer of a sugar moiety from a glycosylamine donor to an acceptor other than water. researchgate.netnih.gov The efficiency of this process is often dependent on kinetically controlled conditions, where the rate of transfer to the acceptor is significantly higher than the rate of hydrolysis. dtu.dk The use of activated sugar donors, such as glycosyl fluorides or sugar oxazolines, can improve the yields of transglycosylation reactions. nih.gov
Nucleoside phosphorylases are a class of enzymes that catalyze the reversible phosphorolysis of nucleosides, which can be harnessed for transglycosylation reactions to produce modified nucleosides. nih.gov This process involves the transfer of a deoxyribose or ribose moiety from a donor nucleoside to an acceptor base. nih.gov While not directly involving this compound, this illustrates the principle of enzymatic transglycosylation with N-glycosidic bonds.
Mechanistic Pathways of Rearrangement in Glycosylamine Chemistry
Amadori Rearrangement: Mechanistic Implications and Absence in 2-Deoxy Derivatives
The Amadori rearrangement is a key reaction in carbohydrate chemistry, involving the acid or base-catalyzed isomerization of an N-glycoside of an aldose (a glycosylamine) to a 1-amino-1-deoxy-ketose. chemeurope.comwikipedia.org The reaction begins with the formation of a glycosylamine from an aldose and an amine. The cyclic glycosylamine exists in equilibrium with its open-chain Schiff base form. The crucial step of the Amadori rearrangement is the tautomerization of the Schiff base to an enol form, which then rearranges to the more stable keto form, yielding the Amadori product. chemeurope.com
A critical requirement for the Amadori rearrangement is the presence of a hydroxyl group at the C-2 position of the sugar. The proton on this hydroxyl group is abstracted during the formation of the enol intermediate. In 2-deoxy derivatives such as this compound, the C-2 position lacks a hydroxyl group. Consequently, the enol intermediate cannot be formed, and the Amadori rearrangement does not occur. nih.govnih.gov This makes 2-deoxy-glycosylamines stable with respect to this particular rearrangement pathway.
Heyns Rearrangement: Relevance to 2-Amino-2-deoxy-Aldose Intermediates
The Heyns rearrangement is analogous to the Amadori rearrangement but starts with a ketosylamine (the N-glycoside of a ketose). It involves the isomerization of the ketosylamine to a 2-amino-2-deoxy-aldose. sapub.org For instance, D-fructosylamine can rearrange to form 2-amino-2-deoxy-D-glucose (D-glucosamine). sapub.org
The mechanism of the Heyns rearrangement also proceeds through an enamine intermediate. The initial ketosylamine, formed from a ketose and an amine, undergoes a rearrangement where a proton is transferred from the C-1 position to the imine nitrogen, forming an enamine. Tautomerization of this enamine then yields the final 2-amino-2-deoxy-aldose product.
While this compound itself does not undergo the Heyns rearrangement (as it is an aldosylamine derivative), the rearrangement is relevant in the broader context of glycosylamine chemistry. It demonstrates a parallel reaction pathway for ketosylamines and is important in processes like the Maillard reaction when ketoses are involved. researchgate.net The regioselectivity of the Heyns rearrangement, for example in the formation of fructosazone, is influenced by the differing acidity of the primary and secondary hydroxyl groups adjacent to the carbonyl group. sapub.org
An in-depth analysis of the chemical reactivity of this compound reveals a versatile scaffold for synthetic modifications. The presence of a secondary amine nitrogen, an aromatic phenyl ring, and multiple hydroxyl groups on the sugar backbone offers several sites for derivatization. These transformations are crucial for developing new compounds with potential applications in various fields of chemical and biological research.
Advanced Spectroscopic Characterization and Structural Elucidation of N Phenyl 2 Deoxy D Glucosylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Anomeric Configuration
NMR spectroscopy is a powerful non-destructive technique for determining the three-dimensional structure of molecules in solution. keyingchem.com For N-Phenyl-2-deoxy-D-glucosylamine, NMR is crucial for assigning the specific protons and carbons and, most importantly, for determining the anomeric configuration (α or β) at the C1 carbon. localpharmaguide.comnih.gov The molecule exists in equilibrium between the α and β anomers, and their relative populations can be influenced by factors such as the solvent and the protonation state of the amino group. nih.govresearchgate.net
¹H NMR Spectroscopy for Proton Environment Elucidation
Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of each proton in the molecule. The anomeric proton (H-1) is particularly diagnostic for determining the stereochemistry at the C1 position. localpharmaguide.com
Anomeric Proton (H-1): The chemical shift and the coupling constant of the anomeric proton are key indicators of the anomeric configuration. In general, the anomeric proton of the α-anomer resonates at a lower field (higher ppm) compared to the β-anomer. localpharmaguide.com The coupling constant between the anomeric proton and the adjacent proton on C2 (³JH1,H2) is also stereodependent. For the β-anomer, a larger coupling constant is typically observed due to the trans-diaxial relationship between H-1 and H-2 in the chair conformation.
Sugar Ring Protons (H-2 to H-6): The protons on the glucopyranosyl ring exhibit complex splitting patterns due to spin-spin coupling with neighboring protons. Their chemical shifts are generally found in the range of 3.0 to 4.5 ppm.
Phenyl Group Protons: The protons of the phenyl group attached to the nitrogen atom typically appear in the aromatic region of the spectrum, between 6.5 and 8.0 ppm. The substitution pattern on the phenyl ring will influence the multiplicity and chemical shifts of these protons.
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| Anomeric H-1 (α) | ~5.0 - 5.5 | Doublet |
| Anomeric H-1 (β) | ~4.5 - 5.0 | Doublet |
| H-2 | ~2.5 - 3.0 | Multiplet |
| H-3, H-4, H-5, H-6a, H-6b | ~3.0 - 4.5 | Multiplets |
| Phenyl Protons | ~6.5 - 8.0 | Multiplets |
Note: These are generalized expected values and can vary based on the solvent and other experimental conditions.
¹³C NMR Spectroscopy for Carbon Skeleton Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for the characterization of the entire carbon skeleton.
Anomeric Carbon (C-1): The chemical shift of the anomeric carbon is highly sensitive to the anomeric configuration. The C-1 of the β-anomer is typically found at a lower field (higher ppm) than the α-anomer.
Sugar Ring Carbons (C-2 to C-6): The carbons of the sugar ring resonate in the range of approximately 55 to 85 ppm. The C-2 carbon, being adjacent to the nitrogen atom, will have a distinct chemical shift.
Phenyl Group Carbons: The carbons of the phenyl ring will appear in the aromatic region, typically between 110 and 150 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Anomeric C-1 (α) | ~85 - 90 |
| Anomeric C-1 (β) | ~90 - 95 |
| C-2 | ~55 - 60 |
| C-3, C-4, C-5 | ~70 - 80 |
| C-6 | ~60 - 65 |
| Phenyl Carbons | ~110 - 150 |
Note: These values are based on predictions and data from similar compounds and can vary.
Two-Dimensional NMR Techniques for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of all proton and carbon signals, especially for complex molecules like this compound. youtube.com
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing the connectivity of the protons within the sugar ring and the phenyl group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each carbon signal by linking it to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying the linkage between the phenyl group and the sugar moiety (e.g., correlation between the anomeric proton and the phenyl carbons).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are in close proximity. It is a powerful tool for confirming the anomeric configuration by observing the spatial relationship between the anomeric proton and other protons on the sugar ring. chemrxiv.org
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions. nih.gov For this compound, with a molecular weight of 239.27 g/mol biosynth.com, MS is used to confirm the molecular formula and to gain structural insights through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like carbohydrates. nih.gov It typically generates protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺.
In the analysis of this compound, the ESI mass spectrum would be expected to show a prominent ion corresponding to [C₁₂H₁₇NO₄ + H]⁺ at m/z 240.12 or [C₁₂H₁₇NO₄ + Na]⁺ at m/z 262.10. Tandem mass spectrometry (MS/MS) experiments, involving the fragmentation of a selected precursor ion, can provide valuable structural information. nih.gov Common fragmentation pathways for glycosylamines include the cleavage of the glycosidic bond (the C-N bond in this case) and cross-ring cleavages of the sugar moiety. nih.gov
Table 3: Potential ESI-MS Fragmentation Ions for this compound
| Ion Description | Proposed Fragment Structure | Expected m/z |
| [M+H]⁺ | Protonated this compound | 240.12 |
| [M+Na]⁺ | Sodiated this compound | 262.10 |
| [M+H - H₂O]⁺ | Loss of water from the protonated molecule | 222.11 |
| [M+H - C₆H₅NH₂]⁺ | Loss of aniline (B41778) | 147.07 |
| Fragment from cleavage of the sugar ring | Various smaller fragments from cross-ring cleavage | Varies |
Note: The exact fragmentation pattern can depend on the instrument parameters and the anomeric form.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
MALDI-MS is another soft ionization technique particularly useful for the analysis of biomolecules. nih.gov In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte with minimal fragmentation. researchgate.netnih.gov This technique is highly sensitive and often produces singly charged ions, simplifying the resulting mass spectrum. khanacademy.org
For this compound, MALDI-TOF (Time-of-Flight) MS would be expected to produce a strong signal for the molecular ion, likely as a sodium adduct [M+Na]⁺. The choice of matrix is critical for successful MALDI analysis of carbohydrates. nih.gov While MALDI is primarily used for determining the molecular weight of intact molecules, post-source decay or tandem TOF/TOF analysis can be employed to induce fragmentation and obtain structural information similar to that from ESI-MS/MS. mdpi.com The fragmentation would likely involve cleavage of the N-glycosidic bond and various cleavages within the sugar ring.
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them in the gas phase and analyzing the resulting fragment ions. For this compound, MS/MS analysis provides critical information for confirming its identity and elucidating its structural features. The fragmentation process is typically initiated after soft ionization, such as electrospray ionization (ESI), which generates the protonated molecule [M+H]⁺.
The fragmentation of N-glycosides is characterized by several predictable pathways. The primary sites of fragmentation for this compound are the N-glycosidic bond between the anomeric carbon (C1) of the sugar and the nitrogen atom of the phenylamine moiety, as well as the 2-deoxy-D-glucose ring itself.
Collision-induced dissociation (CID) of the parent ion would likely induce cleavage of the N-glycosidic bond, resulting in two major fragment ions: one corresponding to the phenylamine cation and another corresponding to the 2-deoxy-D-glucosyl cation. The relative abundance of these fragments depends on where the charge is retained.
Furthermore, the 2-deoxy-D-glucose moiety undergoes a series of characteristic neutral losses. Studies on the fragmentation of glucose and related glycated peptides reveal a complex pattern of dissociation, primarily involving consecutive losses of water (H₂O) and formaldehyde (B43269) (CH₂O). nih.govnih.gov For a deoxy-sugar, these fragmentation patterns are slightly altered but follow the same principles. The fragmentation cascade allows for the detailed characterization of the carbohydrate portion of the molecule.
Table 1: Predicted MS/MS Fragmentation Data for Protonated this compound ([C₁₂H₁₇NO₄+H]⁺, m/z 240.12)
| m/z of Fragment Ion | Proposed Identity/Origin | Fragmentation Pathway |
|---|---|---|
| 222.11 | [M+H - H₂O]⁺ | Loss of a water molecule from the sugar ring |
| 204.10 | [M+H - 2H₂O]⁺ | Consecutive loss of two water molecules |
| 186.09 | [M+H - 3H₂O]⁺ | Consecutive loss of three water molecules |
| 147.08 | [C₈H₁₁O₃]⁺ | 2-deoxy-D-glucosyl cation after glycosidic bond cleavage |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. The O-H stretching vibrations of the hydroxyl groups on the sugar ring will appear as a broad band in the region of 3500-3200 cm⁻¹. The N-H stretching vibration of the secondary amine linkage is also expected in this region, typically around 3400-3300 cm⁻¹. The aromatic C-H stretching of the phenyl group will be observed as sharp peaks just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). Aliphatic C-H stretching from the sugar backbone will appear just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹).
The fingerprint region (below 1600 cm⁻¹) contains a wealth of structural information. Aromatic C=C stretching vibrations from the phenyl ring are expected around 1600 cm⁻¹ and 1500 cm⁻¹. The C-O stretching vibrations of the hydroxyl groups and the ether linkage within the pyranose ring will produce strong, complex bands in the 1200-1000 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The Raman spectrum of this compound would be dominated by signals from the phenyl group due to its highly polarizable π-electron system. Strong bands for the aromatic ring breathing modes are expected around 1600 cm⁻¹ and 1000 cm⁻¹. The C-H stretching vibrations (both aromatic and aliphatic) are also readily observed. Raman spectroscopy is particularly useful for studying the conformation of the sugar ring in solution. nih.gov The anomeric region (800-950 cm⁻¹) and the skeletal deformation region (400-600 cm⁻¹) in the Raman spectrum are sensitive to the puckering of the pyranose ring and the orientation of its substituents.
Table 2: Characteristic Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Technique |
|---|---|---|---|
| 3500 - 3200 (broad) | O-H Stretch | Hydroxyl (sugar) | IR |
| 3400 - 3300 | N-H Stretch | Secondary Amine | IR |
| 3100 - 3000 | C-H Stretch | Aromatic (phenyl) | IR, Raman |
| 2950 - 2850 | C-H Stretch | Aliphatic (sugar) | IR, Raman |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring | IR, Raman |
| ~1000 | Ring Breathing | Phenyl Ring | Raman (Strong) |
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. An X-ray crystal structure of this compound would provide unambiguous details about its molecular conformation, stereochemistry, and the intermolecular interactions that govern its crystal packing.
While a specific crystal structure for this compound is not publicly available, data from closely related N-glycosidic compounds can be used to predict its solid-state architecture. researchgate.netnih.gov The 2-deoxy-D-glucose moiety is expected to adopt a stable chair conformation, typically the ⁴C₁ conformation, where the bulky substituents are in equatorial positions to minimize steric strain.
The conformation around the N-glycosidic bond is a key structural feature. This torsion angle (defined by O5-C1-N-C_aryl) determines the relative orientation of the sugar and phenyl rings. In related structures, this angle is influenced by both steric effects and the formation of intramolecular hydrogen bonds. nih.gov
The crystal packing would be dominated by an extensive network of intermolecular hydrogen bonds. The hydroxyl groups (-OH) and the secondary amine (-NH-) group are excellent hydrogen bond donors, while the oxygen atoms of the hydroxyl groups and the pyranose ring act as acceptors. This hydrogen bonding network connects adjacent molecules, forming a stable, three-dimensional supramolecular structure. eurjchem.com
Table 3: Representative Crystallographic Data for a Related N-Aryl Glycoside
| Parameter | Example Value | Significance |
|---|---|---|
| Crystal System | Monoclinic | Describes the basic geometry of the unit cell |
| Space Group | P2₁ | Defines the symmetry elements within the unit cell |
| a (Å) | 8.91 | Unit cell dimension along the a-axis |
| b (Å) | 9.70 | Unit cell dimension along the b-axis |
| c (Å) | 17.73 | Unit cell dimension along the c-axis |
| β (°) | 89.74 | Angle of the unit cell |
| Z | 2 | Number of molecules per asymmetric unit |
| Hydrogen Bonds | N-H···O, C-H···O | Key intermolecular interactions stabilizing the crystal lattice. eurjchem.com |
Data derived from a related N'-acetyl-N'-phenyl hydrazide structure for illustrative purposes. eurjchem.com
Computational Chemistry and Theoretical Modeling of N Phenyl 2 Deoxy D Glucosylamine
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.gov For N-Phenyl-2-deoxy-D-glucosylamine, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in determining its most stable three-dimensional conformation (geometry optimization) and analyzing its electronic properties. nih.govresearchgate.net
Geometry optimization calculations identify the lowest energy structure by calculating forces on the atoms and adjusting their positions until a minimum on the potential energy surface is found. researchgate.net This process yields precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's shape.
Electronic structure analysis provides a wealth of information derived from the optimized geometry. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net Other calculated properties, such as the dipole moment, molecular electrostatic potential (MEP), and Mulliken charge distribution, offer insights into the molecule's polarity and the location of electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions. nih.govresearchgate.net
| Parameter | Optimized Value (Exemplary) |
| Bond Lengths (Å) | |
| C1-N1 (Anomeric) | 1.435 |
| N1-C(Phenyl) | 1.402 |
| C1-O5 (Ring) | 1.431 |
| Bond Angles (°) ** | |
| C2-C1-N1 | 110.5 |
| O5-C1-N1 | 108.9 |
| C1-N1-C(Phenyl) | 125.8 |
| Dihedral Angles (°) ** | |
| H1-C1-N1-C(Phenyl) | -175.2 (α-anomer) |
| O5-C1-N1-C(Phenyl) | 65.0 (α-anomer) |
| Electronic Properties | |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.9 eV |
| HOMO-LUMO Gap | 4.9 eV |
| Dipole Moment | 2.5 D |
Note: The values in this table are illustrative examples based on typical DFT calculations for similar molecules and are not from a direct experimental study of this compound.
Molecular Dynamics (MD) Simulations for Conformational Landscapes in Solution
While DFT provides a static picture of the molecule in a vacuum, Molecular Dynamics (MD) simulations are employed to explore the conformational dynamics and flexibility of this compound in a solution, mimicking physiological conditions. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of particles vary over time. nih.gov
These simulations reveal the accessible conformations of the glucosylamine in solution, including the puckering of the pyranose ring and the orientation of the N-phenyl group. By analyzing the simulation trajectory, researchers can identify the most populated conformational states and the energy barriers between them. Key analyses include Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to pinpoint flexible regions of the molecule, and hydrogen bond analysis to understand interactions with solvent molecules. nih.gov This information is vital for understanding how the molecule behaves in a dynamic biological environment.
Mechanistic Investigations of N-Glycosylation Reactions through Computational Approaches
The synthesis of 2-deoxy-N-glycosylamines presents unique challenges, primarily due to the absence of a participating group at the C2 position, which complicates the control of anomeric selectivity. nih.govacs.org Computational chemistry, particularly DFT, offers a powerful tool to investigate the mechanisms of N-glycosylation reactions.
By modeling the reaction pathways, researchers can calculate the energies of reactants, products, intermediates, and transition states. This allows for the determination of activation energy barriers for different potential pathways (e.g., SN1 vs. SN2 mechanisms), providing a rationale for the observed product distribution. acs.org Computational studies can elucidate the role of the glycosyl donor, the amine nucleophile, activating reagents (promoters), and solvents in directing the stereochemical outcome of the glycosylation. nih.gov For instance, modeling can explain why certain Lewis acids or reaction conditions favor the formation of the α- or β-anomer, guiding the development of more efficient and selective synthetic strategies. nih.govacs.org
Theoretical Studies of Anomeric and Stereoelectronic Effects in N-Glycosylamines
The conformation and reactivity of N-glycosylamines are significantly influenced by stereoelectronic effects, most notably the anomeric effect. In this compound, the anomeric effect involves the interaction between the nitrogen lone pair and the antibonding orbital (σ) of the adjacent C1-O5 bond. This n -> σ interaction stabilizes the conformation where the N-phenyl group is in an axial orientation (α-anomer) more than would be expected based on steric hindrance alone.
Theoretical studies are essential for dissecting and quantifying these stereoelectronic contributions. nih.gov Methods like Natural Bond Orbital (NBO) analysis can identify and measure the energy of these orbital interactions. By comparing the energies of different conformations and analyzing the molecular orbitals, computational models can explain the preferences for certain rotamers around the glycosidic bond and the puckering of the sugar ring. These stereoelectronic forces are crucial in governing the molecule's three-dimensional shape, which in turn dictates its ability to interact with biological targets like proteins. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For this compound analogs, QSAR can be a valuable tool in drug discovery to predict the activity of new, unsynthesized compounds and to optimize lead structures. nih.gov
The process begins by generating a dataset of this compound analogs with experimentally measured biological activities. For each analog, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic features. Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is built that relates the descriptors to the observed activity. nih.gov A robust QSAR model can then be used to screen virtual libraries of related compounds, prioritizing the synthesis of those predicted to have the highest potency. nih.gov
| Compound Analog | R-Group on Phenyl Ring | Molecular Descriptor (e.g., LogP) | Biological Activity (e.g., pIC50) (Hypothetical) |
| 1 | -H | 2.1 | 5.4 |
| 2 | 4-Cl | 2.8 | 6.1 |
| 3 | 4-OH | 1.5 | 5.8 |
| 4 | 4-CH3 | 2.6 | 5.7 |
| 5 | 4-NO2 | 1.9 | 6.5 |
Note: This table presents a hypothetical dataset for a QSAR study. The descriptor and activity values are for illustrative purposes only.
Biological and Biomedical Research Applications of N Phenyl 2 Deoxy D Glucosylamine Analogs
Design and Synthesis of Glycoconjugates as Biological Probes
The ability of N-Phenyl-2-deoxy-D-glucosylamine analogs to be incorporated into more complex molecular structures, known as glycoconjugates, makes them invaluable as biological probes. These probes are designed to target and report on specific biological activities, providing insights into the function of various biomolecules.
Development of Multivalent Glycoconjugate Architectures for Enhanced Biological Interactions
Researchers have utilized various scaffolds, including cyclopeptides and oligosaccharides, to create these multivalent architectures. longdom.orgnih.gov The synthesis often involves "click chemistry," a set of highly efficient and specific reactions, to attach the sugar analogs to the chosen scaffold. nih.gov The resulting glycoclusters have demonstrated significantly enhanced binding to carbohydrate-binding proteins, known as lectins. longdom.org This enhanced avidity makes these multivalent probes powerful tools for studying and potentially interfering with biological processes that depend on carbohydrate-protein recognition, such as cell adhesion and pathogen invasion. nih.gov
Utilization as Activity-Based Probes (ABPs) for Glycosidase Studies
Analogs of this compound are being investigated as activity-based probes (ABPs) for studying glycosidases, enzymes that break down complex carbohydrates. rsc.orgnih.gov These probes are designed to covalently bind to the active site of a specific glycosidase, allowing for its detection and characterization within complex biological samples.
A prominent strategy involves the use of cyclophellitol (B163102) aziridines, which are structurally related to 2-deoxy-D-glucosylamine. rsc.orgnih.gov These compounds, particularly N-alkyl cyclophellitol aziridines, have been shown to be effective and stable ABPs for profiling various glycosidases. nih.govwhiterose.ac.uk The design of these probes often includes a reporter tag, such as a fluorescent molecule, to enable visualization of the targeted enzyme. nih.gov While N-acyl aziridines have also been explored, N-alkyl derivatives are often easier to synthesize and handle. nih.gov The development of such probes with broad-spectrum activity is an ongoing area of research, aiming to create tools for profiling entire classes of glycosidases. rsc.org
Investigations into Molecular Recognition and Lectin Binding Specificity
The interaction between carbohydrates and lectins is fundamental to many biological processes. rsc.org Analogs of this compound are used to dissect the specifics of this molecular recognition. By systematically modifying the structure of the sugar analog, researchers can identify the key features required for high-affinity and selective binding to a particular lectin.
Studies have shown that the introduction of non-natural structural elements, such as a phenyl group, can significantly enhance binding affinity. researchgate.net For example, derivatizing galactose with functionalities that can participate in interactions like phenyl-arginine stacking has led to inhibitors with nanomolar affinity for the lectin galectin-3, an improvement of over five orders of magnitude compared to the natural sugar. researchgate.net The use of defined glycosides in these studies is crucial, as free monosaccharides can exist in multiple forms in solution, complicating the interpretation of binding data. nih.gov Machine learning algorithms are also being employed to analyze large datasets from glycan microarrays to define the binding specificities of numerous lectins in great detail. nih.gov
Investigational Applications in Cellular Metabolic Pathway Modulation
Beyond their use as probes, this compound analogs are being explored for their ability to modulate cellular metabolic pathways. Their structural similarity to natural sugars allows them to enter and interfere with these pathways, providing a means to study their function and potentially develop therapeutic interventions.
Mechanistic Studies on Interference with N-Linked Glycosylation Processes
A key area of investigation is the interference of this compound analogs with N-linked glycosylation, a critical process for the proper folding and function of many proteins. nih.govnih.gov The mechanistic understanding of this interference is largely derived from studies on the parent compound, 2-deoxy-D-glucose (2-DG).
2-DG, being an analog of both glucose and mannose, can disrupt the synthesis of the oligosaccharide precursor required for N-linked glycosylation. nih.govnih.gov This disruption is thought to occur through its fraudulent incorporation into the growing glycan chain, leading to truncated and non-functional glycans. nih.gov This interference with N-linked glycosylation is a distinct effect from the compound's ability to inhibit glycolysis and can be reversed by the addition of exogenous mannose. nih.govnih.gov This specific mode of action allows researchers to isolate and study the consequences of impaired N-linked glycosylation in various cellular contexts. nih.gov
Induction of Endoplasmic Reticulum Stress in Cellular Models
A direct consequence of the disruption of N-linked glycosylation by analogs like 2-DG is the accumulation of improperly folded proteins in the endoplasmic reticulum (ER), a condition known as ER stress. nih.govnih.gov This has made these compounds valuable tools for studying the cellular response to ER stress.
The accumulation of unfolded proteins triggers the unfolded protein response (UPR), a complex signaling network aimed at restoring ER homeostasis. nih.gov Studies using 2-DG have shown that it can induce ER stress in a dose- and time-dependent manner, leading to the upregulation of ER stress markers such as GRP78 and CHOP. researchgate.net In some cancer cell models, the induction of ER stress by 2-DG has been shown to lead to cell death, highlighting a potential therapeutic avenue. nih.gov The ability to induce ER stress through the specific inhibition of N-linked glycosylation allows for detailed investigations into the signaling pathways involved in the UPR and its role in both normal physiology and disease. nih.govnih.gov
Role in Metal Chelation and Molecular Sensing Systems
The exploration of this compound and its analogs in the realm of metal chelation and molecular sensing is an emerging area of research. While comprehensive studies specifically detailing the chelating properties of this compound are limited, the foundational chemistry of its parent molecule, glucosamine (B1671600), and related N-substituted amino sugars provides a strong basis for their potential in these applications.
The inherent structure of N-aryl-2-deoxy-D-glucosylamines, featuring a combination of a carbohydrate scaffold and an aromatic amine, presents multiple potential coordination sites for metal ions. The hydroxyl groups of the glucose ring, along with the nitrogen atom of the amine, can act as ligands, forming stable complexes with various metal ions. Research on simpler 2-amino-2-deoxy-hexoses has demonstrated their ability to form mono- and bis-metallisable anionic ligands with metal probes like Palladium(II). rsc.org This suggests that the introduction of a phenyl group on the nitrogen atom could modulate the electronic properties and steric environment of the chelating sites, potentially leading to selective metal binding.
The development of molecular sensors based on N-aryl-2-deoxy-D-glucosylamine analogs often involves the incorporation of a signaling unit, such as a fluorophore or a chromophore, onto the core structure. The binding of a specific metal ion to the sugar-amine moiety can induce a conformational change or alter the electronic environment of the signaling unit, resulting in a detectable change in the optical or electrochemical properties of the molecule. For instance, a study on a (D-glucopyranose)-4-phenylthiosemicarbazide ligand and its metal complexes with cobalt(II), nickel(II), copper(II), and zinc(II) highlighted the formation of stable complexes with cytotoxic effects, demonstrating the coordination potential of such modified glucosamine structures. nih.gov
The design of these sensing systems can be tailored for high selectivity and sensitivity towards specific metal ions. By modifying the N-aryl substituent or the carbohydrate portion of the molecule, researchers can fine-tune the binding affinity and the signaling response for a target analyte. While direct evidence for this compound in this role is not extensively documented, the principles of supramolecular chemistry and sensor design strongly support the potential for developing novel metal ion sensors based on this scaffold.
Interactive Data Table: Potential Metal Chelation Sites in this compound
| Potential Ligand Group | Atom(s) Involved | Potential Metal Ion Interactions |
| Amino Group | Nitrogen (N) | Coordination with transition metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺) |
| Hydroxyl Groups (C1, C3, C4, C6) | Oxygen (O) | Binding to a wide range of metal ions |
| Phenyl Group | π-electron system | π-cation interactions with certain metal ions |
Engineering of pH-Responsive Chemical Probes for Biological Research (e.g., Imaging Agents)
The engineering of pH-responsive chemical probes is a critical area of development for understanding various biological processes, as pH fluctuations are fundamental to cellular functions and pathologies. This compound analogs represent a promising platform for the design of such probes, particularly for applications in biological imaging.
The key to creating a pH-responsive probe lies in incorporating a chemical moiety whose properties, such as fluorescence, change in response to varying proton concentrations. The amine group in this compound is a primary candidate for conferring pH sensitivity. The protonation and deprotonation of this amine group can significantly alter the electronic properties of the entire molecule. When coupled with a fluorescent reporter group, this change can modulate the fluorescence intensity or shift the emission wavelength, allowing for ratiometric pH sensing.
For example, research on glucosamine-conjugated graphene quantum dots has demonstrated the development of a pH-sensitive nanocarrier for drug delivery. nih.gov This system showed different release profiles at physiological pH (7.4) compared to the more acidic environment of tumor tissues (pH 5.5), highlighting the pH-responsive nature of the glucosamine moiety. nih.gov Similarly, hydrogels incorporating glucosamine have been developed with pH-responsive characteristics for controlled drug release. mdpi.comnih.gov
The design of pH-responsive imaging agents based on this compound analogs would typically involve the attachment of a fluorophore whose emission is sensitive to the protonation state of the nearby amine. The phenyl group can be functionalized with various substituents to tune the pKa of the amine, thereby tailoring the pH sensing range to specific biological compartments, such as lysosomes (acidic) or the cytoplasm (neutral).
Interactive Data Table: Design Principles for pH-Responsive this compound Probes
| Design Component | Function | Example Modification | Desired Outcome |
| pH-Sensing Moiety | Responds to changes in proton concentration | Amino group (-NH-) | Protonation/deprotonation alters electronic properties |
| Signaling Unit | Provides a detectable output | Fluorophore (e.g., fluorescein, rhodamine) | pH-dependent change in fluorescence intensity or wavelength |
| Targeting Group | Directs the probe to a specific cellular location | Specific ligands or cell-penetrating peptides | Accumulation in the desired organelle or tissue |
| Solubilizing Group | Enhances water solubility for biological applications | Polyethylene glycol (PEG) chains | Improved biocompatibility and pharmacokinetics |
While the direct application of this compound as a pH-responsive probe is still an area of active investigation, the foundational principles and the successful application of related glucosamine derivatives in pH-sensitive systems provide a strong rationale for their future development and use in biological imaging.
Structure Activity Relationship Sar Studies of N Phenyl 2 Deoxy D Glucosylamine and Its Derivatives in Vitro/mechanistic Focus
Correlative Analysis of N-Substituent Modifications with Observed Biological Activities
The nature of the substituent on the nitrogen atom of 2-deoxy-D-glucosylamine derivatives plays a pivotal role in their biological activity. Studies on related N-substituted glucosamine (B1671600) analogues have demonstrated that variations in the N-acyl group can significantly influence their efficacy as inhibitors of cellular processes and as antimicrobial agents.
For instance, in a series of 1-N-substituted 2-acetamido-2-deoxy-β-D-glycopyranosylamine derivatives, the growth-inhibitory activity against various cancer cell lines in vitro was found to be dependent on the N-substituent. nih.gov Fully acetylated derivatives, including those with haloacetyl, glycyl, and other N-acyl groups, demonstrated notable inhibitory effects. nih.gov This suggests that the electronic and steric properties of the N-substituent are crucial for interacting with biological targets.
Furthermore, research on N-alkyl-β-D-glucosylamines has revealed a clear correlation between the length of the N-alkyl chain and antimicrobial activity. A study evaluating the antifungal and antibacterial properties of a series of N-alkyl-β-D-glucosylamines showed that the biological effectiveness increased with longer N-alkyl chains. nih.gov Specifically, N-dodecyl-β-D-glucosylamine exhibited the most potent activity against all tested strains. nih.gov In contrast, derivatives with shorter N-alkyl chains (C2 to C4) or N-hydroxyalkyl groups displayed weaker antimicrobial effects. nih.gov
In the context of N-acetylglucosamine (NAG) derivatives, modifications at the N-position with benzenesulfonyl and isoxazole (B147169) formyl groups have been explored for their chondroprotective activities. nih.gov Among the synthesized compounds, those featuring a 3-(2-chlorobenzene)-5-methyl-isoxazole formyl chloride or a p-methoxybenzenesulfonyl chloride modification at the N-position were identified as the most active in in vitro assays. nih.gov
These findings collectively indicate that the N-substituent of N-Phenyl-2-deoxy-D-glucosylamine is a critical determinant of its biological activity. The introduction of various aryl, alkyl, and acyl groups can modulate the compound's interaction with biological targets, thereby influencing its potency and spectrum of action.
Table 1: Effect of N-Alkyl Chain Length on the Antimicrobial Activity of N-Alkyl-β-D-glucosylamines Data extracted from a study on the antimicrobial activity against various pathogens. nih.gov
| Compound | N-Substituent | Antifungal Activity (% Inhibition) | Antibacterial Activity (% Inhibition) |
| EtGPA | Ethyl | Weak | Weak |
| BuGPA | Butyl | Weak | Weak |
| HeGPA | Hexyl | 43 | Moderate |
| OcGPA | Octyl | 71 | Moderate |
| DoGPA | Dodecyl | 100 | High |
Impact of Sugar Moiety Structural Variations on Biological Response
Studies on 2-deoxy-D-glucose analogues have shown that substitutions at the C-2 position can lead to potent biological activity. For example, fluorinated derivatives of 2-deoxy-D-glucose, such as 2-deoxy-2-fluoro-D-glucose (2-FG) and 2-deoxy-2,2-difluoro-D-glucose (2,2-diFG), have demonstrated significant cytotoxicity in glioblastoma models. mdpi.com The replacement of the hydroxyl group at C-2 with fluorine alters the electronic properties of the molecule, which can affect its recognition by glucose transporters and its subsequent metabolic fate, leading to the inhibition of glycolysis. mdpi.com
The importance of the sugar backbone is further highlighted by research on 2-aryloxyacetylamino-2-deoxy-D-glucoses, where these compounds exhibited notable plant growth-regulating activities. asianpubs.org The presence of the 2-deoxy-D-glucose scaffold is essential for this biological effect, with the aryloxyacetylamino side chain providing further modulation of activity. asianpubs.org
Moreover, the synthesis and biological evaluation of deoxygenated N-acetylglucosamine (NAG) derivatives have provided insights into the role of specific hydroxyl groups. Two bi-deoxygenated NAG analogues, BNAG1 and BNAG2, were synthesized and showed anti-inflammatory properties. nih.gov The removal of hydroxyl groups can affect the molecule's polarity and its ability to form hydrogen bonds, which are critical for interactions with biological targets.
These examples underscore the significance of the structural integrity and specific functionalization of the sugar moiety in determining the biological activity of this compound derivatives.
Table 2: Cytotoxicity of 2-Deoxy-D-glucose Derivatives in Glioblastoma Cell Lines Data represents the half-maximal inhibitory concentration (IC50) in mM. mdpi.com
| Compound | U-251 Cells (IC50) | U-87 Cells (IC50) |
| 2-deoxy-D-glucose (2-DG) | > 20 | > 20 |
| 2-deoxy-2-fluoro-D-glucose (2-FG) | ~5 | ~5 |
| 2-deoxy-2,2-difluoro-D-glucose (2,2-diFG) | ~2.5 | ~10 |
| 2-deoxy-2-chloro-D-glucose (2-CG) | > 20 | > 20 |
| 2-bromo-2-deoxy-D-glucose (2-BG) | > 20 | > 20 |
Stereochemical Determinants Influencing Activity and Specificity
The stereochemistry of this compound and its derivatives is a critical factor that governs their biological activity and specificity. The spatial arrangement of substituents, particularly at the anomeric carbon and other chiral centers within the sugar ring, dictates the molecule's three-dimensional shape and its ability to fit into the binding sites of biological targets.
While specific stereochemical studies on this compound are not extensively documented, principles derived from related classes of compounds can provide valuable insights. For instance, in the realm of nucleoside analogues, the configuration of the glycosidic bond (α or β) is a well-established determinant of biological activity. The orientation of the aglycone relative to the sugar ring can dramatically affect binding to enzymes and receptors.
Furthermore, the stereochemistry of the sugar moiety itself is paramount. The D-configuration of the glucose unit is typically essential for recognition by biological systems that have evolved to process D-sugars. Any alteration to the stereocenters of the glucose ring would likely lead to a significant loss of activity.
The synthesis of N-aryl glycosylamines often yields a mixture of anomers, and the separation and biological evaluation of individual anomers are crucial for understanding stereochemical requirements. The preferential formation of the β-anomer in the synthesis of some N-glycosyl derivatives has been noted, which can have implications for the predominant stereoisomer in biological testing.
In essence, the precise three-dimensional structure of this compound, defined by its stereochemistry, is a key factor in its interaction with biological macromolecules, thereby influencing its activity and specificity.
Establishment of Molecular Structure-Activity Correlations in Biological Systems
The establishment of clear molecular structure-activity correlations is the culmination of systematic SAR studies. For this compound and its derivatives, these correlations provide a framework for understanding how specific structural features translate into observable biological effects in vitro.
Based on the available data for related compounds, several key correlations can be proposed:
N-Substituent Lipophilicity and Antimicrobial Activity: There is a positive correlation between the lipophilicity of the N-alkyl substituent and antimicrobial activity. As the length of the alkyl chain increases, so does the ability of the molecule to disrupt microbial cell membranes, leading to enhanced potency. nih.gov
Sugar Moiety Modifications and Metabolic Inhibition: Modifications to the sugar moiety, such as deoxygenation or fluorination at the C-2 position, correlate with the ability to act as metabolic inhibitors. mdpi.com These changes can create "dead-end" metabolites that inhibit key enzymes in pathways like glycolysis. mdpi.com
Stereochemistry and Target Specificity: The stereochemical configuration at the anomeric carbon and within the sugar ring is directly correlated with target specificity. The precise spatial arrangement of functional groups is critical for complementary interactions with the binding sites of enzymes and receptors.
Q & A
Q. What are the established synthetic routes for N-Phenyl-2-deoxy-D-glucosylamine, and how do reaction conditions influence yield and stereochemistry?
Methodological Answer: this compound is synthesized via N-glycosylation, where a 2-deoxy-D-glucosyl donor reacts with aniline. Key steps include:
- Protecting Group Strategy : Phthalimido (Phth) or acetyl (Ac) groups are used to protect amine and hydroxyl moieties, preventing undesired side reactions. For example, phthalimido protection enhances regioselectivity during glycosylation .
- Activation Agents : Trifluoromethanesulfonic anhydride (Tf2O) or Lewis acids (e.g., BF3·Et2O) activate glycosyl donors, facilitating nucleophilic attack by aniline .
- Solvent Effects : Polar aprotic solvents (e.g., CH2Cl2) improve stereochemical control, favoring β-anomer formation due to enhanced ion-pair stabilization .
Q. How can researchers characterize this compound and confirm its structural integrity?
Methodological Answer:
- NMR Spectroscopy : Use <sup>1</sup>H and <sup>13</sup>C NMR to verify the anomeric configuration (β-linkage via JH1-H2 ≈ 8–10 Hz) and phenyl group integration .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C11H15NO3, [M+H]<sup>+</sup> = 222.1126) .
- X-ray Crystallography : Resolves stereochemical ambiguities; however, crystallization may require co-solvents like acetonitrile due to low polarity .
Q. What are the stability and storage recommendations for this compound under laboratory conditions?
Methodological Answer:
- Storage : Store at –20°C in airtight, amber vials under inert gas (N2 or Ar) to prevent hydrolysis of the glycosidic bond .
- Stability Tests : Monitor degradation via TLC (silica gel, eluent: CHCl3/MeOH 9:1) or HPLC (C18 column, UV detection at 254 nm). Hydrolysis products (e.g., free aniline) indicate decomposition .
Q. What hypothetical biological roles could this compound play, based on structural analogs?
Methodological Answer:
- Glycosidase Inhibition : The deoxy and N-phenyl groups may hinder enzymatic hydrolysis, mimicking natural substrates like N-acetylglucosamine (e.g., in chitinases) .
- Cell Surface Mimetics : Functionalize nanoparticles or polymers to study carbohydrate-protein interactions (e.g., lectin binding assays) .
Advanced Research Questions
Q. How can fluorinated analogs of this compound be synthesized, and what are their applications?
Methodological Answer:
Q. How can glycosylation efficiency be optimized for this compound derivatives?
Methodological Answer:
- Donor-Activation Screening : Test alternative donors (e.g., trichloroacetimidates vs. thioglycosides) with activators like NIS/TfOH .
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 h) while maintaining >70% yield .
- Computational Modeling : DFT calculations predict transition-state geometries to guide protecting group selection .
Q. How to resolve contradictions in structural data (e.g., NMR vs. X-ray) for this compound derivatives?
Methodological Answer:
- Dynamic NMR Analysis : Detect conformational flexibility (e.g., chair-twist equilibria) causing signal splitting in <sup>1</sup>H NMR .
- Synchrotron Crystallography : Resolve ambiguous electron density maps for fluorine-substituted analogs .
- Comparative MD Simulations : Simulate solvent effects on molecular conformation to align experimental data .
Q. What experimental designs are recommended to study enzymatic interactions with this compound?
Methodological Answer:
- Kinetic Assays : Use stopped-flow UV/Vis to measure Ki values against β-hexosaminidases or lysozymes .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with lectins or antibodies .
- Mutagenesis Studies : Engineer glycosidase active sites (e.g., W203A mutation in chitinase) to assess steric effects of the N-phenyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
